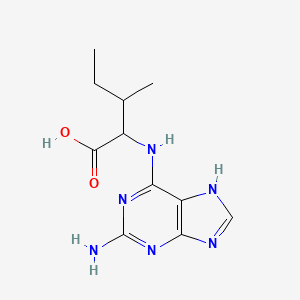

N-(2-amino-9H-purin-6-yl)isoleucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-amino-9H-purin-6-yl)isoleucine, also known as 6-amino-9-H-purin-2-yl-isoleucine, is a synthetic amino acid used in various scientific and medical applications. It is a derivative of the purine base, a nitrogen-containing compound found in many living organisms. 6-amino-9-H-purin-2-yl-isoleucine is used in the synthesis of peptides, proteins, and other biological compounds. It can also be used in the study of enzyme activities and cellular processes.

Wissenschaftliche Forschungsanwendungen

Facile and Efficient Synthesis : Čapek, Pohl, and Hocek (2004) reported on the synthesis of (Purin-6-yl)alanines, a class of amino acid-nucleobase conjugates. These compounds were synthesized through palladium-catalyzed cross-coupling reactions of protected iodozincalanines with 6-iodopurines. This represents a significant development in the efficient production of these conjugates (Čapek, Pohl, & Hocek, 2004).

Fluorescence in Biochemical Probes : Lobsiger et al. (2014) studied 2-Aminopurine (2 AP), a fluorescent isomer of adenine, which is used as a site-specific fluorescent probe of DNA and RNA structure. This study highlights the importance of microhydration in modulating the fluorescence properties of such compounds, which is crucial for their application in biochemical assays (Lobsiger et al., 2014).

Synthesis and Biological Properties of N-(6-purinyl)peptides : Schäfer et al. (1986) explored the chemical synthesis and biological properties of N-(6-purinyl)peptides. Their research into the synthesis of N-(6-purinyl)amino-acid derivatives and their subsequent screening as immunomodulators and cytotoxic agents highlights the potential medical applications of these compounds (Schäfer et al., 1986).

Role in Plant Development : Yu et al. (2012) investigated the role of isoleucine in plant development. Their study on the Arabidopsis mutant lib, which has a partial deficiency of isoleucine, sheds light on the significant role of this amino acid in plant growth and development (Yu et al., 2012).

Bacterial Branched-Chain Amino Acid Biosynthesis : Amorim Franco and Blanchard (2017) reviewed the biosynthesis of branched-chain amino acids like isoleucine in bacteria. Understanding the structure and function of enzymes involved in this pathway can lead to the development of new antibacterial agents, highlighting the significance of these amino acids in medical research (Amorim Franco & Blanchard, 2017).

Structural Analysis of N6-Modified-Amino Acid Nucleobase Analogs : García-Raso et al. (2020) conducted the synthesis and structural characterization of amino acid adenine derivatives. Such studies are essential in understanding the interactions and properties of these novel conjugates, which can have implications in drug design and biochemical research (García-Raso et al., 2020).

Real-Time Optical Detection in Cells : Singh et al. (2019) developed a genetically-encoded nanosensor for real-time monitoring of isoleucine in living cells. This innovative approach provides a tool for understanding the metabolic regulation involving isoleucine and has potential applications in metabolic engineering (Singh et al., 2019).

Wirkmechanismus

Target of Action

It’s structurally similar to other purine derivatives, which often interact with various enzymes and receptors in the body .

Mode of Action

Given its structural similarity to other purine derivatives, it might interact with its targets in a similar manner, possibly by binding to the active site and influencing the activity of the target .

Eigenschaften

IUPAC Name |

2-[(2-amino-7H-purin-6-yl)amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2/c1-3-5(2)6(10(18)19)15-9-7-8(14-4-13-7)16-11(12)17-9/h4-6H,3H2,1-2H3,(H,18,19)(H4,12,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCARLICXBYTSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-9H-purin-6-yl)isoleucine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2742643.png)

![2-{2-[4-(2,3-dihydro-1H-inden-5-yl)-1-oxo-2(1H)-phthalazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2742648.png)

![Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2742650.png)

![N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2742652.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2742654.png)

![1-sec-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2742658.png)

![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)